molecular formula C19H20N2O2S B14585169 N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide CAS No. 61509-79-3

N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide

Cat. No.: B14585169
CAS No.: 61509-79-3
M. Wt: 340.4 g/mol
InChI Key: MHPAGOHGVQVNNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a methylanilino group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide typically involves the reaction of 6-(4-methylanilino)naphthalene-2-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps like distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential as an antimicrobial agent and in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 6-(p-Toluidino)-2-naphthalenesulfonyl chloride
  • N,N-Dimethylaniline
  • 6-(4-Methylanilino)naphthalene-2-sulfonylchloride

Comparison: N,N-Dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced fluorescence and better solubility in organic solvents, making it more suitable for certain applications in fluorescence microscopy and organic synthesis .

Properties

CAS No.

61509-79-3

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-methylanilino)naphthalene-2-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-14-4-8-17(9-5-14)20-18-10-6-16-13-19(11-7-15(16)12-18)24(22,23)21(2)3/h4-13,20H,1-3H3

InChI Key

MHPAGOHGVQVNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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